molecular formula C8H10BrNO B2534373 2-Pyridinemethanol, 5-bromo-alpha-ethyl- CAS No. 1429099-59-1

2-Pyridinemethanol, 5-bromo-alpha-ethyl-

Cat. No. B2534373
CAS RN: 1429099-59-1
M. Wt: 216.078
InChI Key: KMVVFDVIZCJRMU-UHFFFAOYSA-N
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Description

2-Pyridinemethanol, 5-bromo-alpha-ethyl- is a chemical compound that is widely used in scientific research. It is a derivative of pyridine and has a molecular formula of C8H10BrNO. The compound is known to exhibit various biochemical and physiological effects and has been extensively studied for its potential applications in the field of medicine and biotechnology.

Scientific Research Applications

Synthesis of Highly Functionalized Compounds

2-Pyridinemethanol, 5-bromo-alpha-ethyl- and its derivatives have been extensively utilized in the synthesis of highly functionalized compounds. For instance, it serves as a key intermediate in the phosphine-catalyzed [4 + 2] annulation, leading to the production of tetrahydropyridines with excellent yields and regioselectivity (Zhu, Lan, & Kwon, 2003). Additionally, its application in one-pot syntheses has enabled the creation of new polyfunctional pyrazolyl substituted and pyrazolofused pyridines, showcasing its versatility in organic synthesis (Latif, Rady, & Döupp, 2003).

Catalysis and Polymerization

In the field of catalysis, 2-Pyridinemethanol, 5-bromo-alpha-ethyl- derivatives have shown promising applications. For example, it has been utilized in ruthenium-catalyzed carbonylation at ortho C-H bonds in aromatic amides, leading to the formation of phthalimides. This process showcases the compound's role in facilitating C-H bond activation utilizing a bidentate system (Inoue, Shiota, Fukumoto, & Chatani, 2009). Additionally, it has been employed as a protecting group for carboxylic acids in polymer chemistry, demonstrating its utility in the synthesis and modification of polymers (Elladiou & Patrickios, 2012).

Antiviral and Antimycobacterial Agents

Furthermore, derivatives of 2-Pyridinemethanol, 5-bromo-alpha-ethyl- have been explored for their potential in medicinal chemistry. Compounds synthesized from this chemical have been evaluated for their antiviral and antimycobacterial activities. Notably, certain derivatives have shown significant inhibitory activity against Mycobacterium tuberculosis, highlighting their potential as novel antimycobacterial agents (Raju et al., 2010).

Volumetric Properties in Aqueous Solutions

Research on the volumetric properties of aqueous solutions containing 2-Pyridinemethanol, 5-bromo-alpha-ethyl- derivatives has provided insights into the effects of primary alcohol functional groups on inter/intramolecular and hydrophilic interactions. These studies are crucial for understanding the solvation and interaction mechanisms of such compounds in aqueous media (Kul, Bhat, Hums, Miller, & Sener, 2013).

properties

IUPAC Name

1-(5-bromopyridin-2-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-2-8(11)7-4-3-6(9)5-10-7/h3-5,8,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVVFDVIZCJRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC=C(C=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-bromopicolinaldehyde (2.0 g, 10.8 mmol) in THF (20 mL) was added 3.0 M solution of ethyl magnesium bromide in diethyl ether (7.1 ml, 21.5 mmol) at 0° C. The reaction mixture was allowed to warm to room temperature and was stirred for 6 h. The reaction mixture was quenched with saturated ammonium chloride solution (20 mL) and water (15 mL), extracted with ethyl acetate (200 mL), dried over sodium sulphate and concentrated under reduced pressure to obtain crude product. The crude product was purified by a Biotage Isolera® One column (using 10% ethyl acetate and hexane (0.72 g, (45% yield). 1H NMR (400 MHz, DMSO-d6): δ 8.57 (d, 1H), 8.01-7.98 (dd, 1H), 7.445 (d, 1H), 5.36 (d, 1H), 4.49-4.45 (dd, 1H), 1.65-1.61 (m, 2H), 0.815 (t, 3H).
Quantity
2 g
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reactant
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7.1 mL
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20 mL
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